3-tert-butyl-1H-pyrazol-5-ol
Description
Historical Context and Significance of Pyrazole (B372694) Heterocycles in Chemical Sciences
The journey into the world of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, began in the late 19th century. numberanalytics.comnumberanalytics.com The German chemist Ludwig Knorr is credited with coining the term "pyrazole" in 1883. ijraset.com The first synthesis of the parent compound, pyrazole, is attributed to Hans von Pechmann in 1898 or Buchner in 1889, who discovered it through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. ijraset.comglobalresearchonline.net A significant milestone in understanding their natural occurrence was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. wikipedia.org
Since their discovery, pyrazole and its derivatives have become cornerstones in heterocyclic chemistry, largely due to their diverse chemical reactivity and wide spectrum of biological activities. globalresearchonline.net These compounds are recognized as crucial building blocks, or scaffolds, for synthesizing more complex heterocyclic systems. mdpi.comencyclopedia.pub Their importance is underscored by their extensive applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In the realm of medicinal chemistry, the pyrazole nucleus is a "privileged structure" and is integral to numerous drugs, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. numberanalytics.comijraset.comresearchgate.netwisdomlib.org This wide-ranging pharmacological profile has cemented the pyrazole scaffold as a high-value target for researchers in drug discovery and development. ijraset.comglobalresearchonline.net
Structural Features and Unique Characteristics of Pyrazoles Relevant to 3-tert-butyl-1H-pyrazol-5-ol
The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂. numberanalytics.comwikipedia.org Its five-membered ring consists of three carbon atoms and two adjacent nitrogen atoms. This arrangement imparts a unique set of properties that are central to its chemical behavior.
A key characteristic of N-unsubstituted pyrazoles is tautomerism, a phenomenon where the molecule exists in two or more interconvertible forms that differ in the position of a proton. mdpi.comencyclopedia.pub This annular prototropic tautomerism significantly influences the compound's reactivity and its interactions with biological targets. mdpi.com
Furthermore, the pyrazole ring is amphoteric, meaning it can act as both an acid and a base. mdpi.comencyclopedia.pub It possesses an acidic, pyrrole-like NH group that can donate a proton, and a basic, sp²-hybridized pyridine-like nitrogen atom that can accept a proton. encyclopedia.pubresearchgate.net The electronic distribution within the aromatic ring creates distinct reactive sites. The C4 position and the two nitrogen atoms are electron-rich and thus nucleophilic, while the C3 and C5 positions are electron-deficient and electrophilic, making them susceptible to nucleophilic attack. encyclopedia.pubresearchgate.netmdpi.com
In the specific case of This compound , the general pyrazole scaffold is modified with two key substituents that dictate its specific properties:
A tert-butyl group at position C3: This bulky alkyl group introduces significant steric hindrance, which can influence the molecule's conformation and how it interacts with other molecules or biological receptors.
A hydroxyl group (-OH) at position C5: This group introduces the possibility of keto-enol tautomerism. The compound can exist in equilibrium between the hydroxyl form (this compound) and its tautomeric keto form, known as a pyrazolone (B3327878). This equilibrium can be influenced by factors such as the solvent. mdpi.com
These structural features make this compound a versatile and interesting molecule for chemical synthesis and biological investigation.
| Property | Description | Reference(s) |
| Ring Structure | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. | numberanalytics.comwikipedia.org |
| Tautomerism | Exhibits annular prototropic tautomerism, influencing reactivity. | mdpi.comencyclopedia.pub |
| Acidity/Basicity | Amphoteric, with both an acidic (pyrrole-like) NH and a basic (pyridine-like) N. | encyclopedia.pubresearchgate.net |
| Reactivity Sites | Nucleophilic centers at N1, N2, C4; Electrophilic centers at C3, C5. | encyclopedia.pubresearchgate.net |
| Key Substituents | Features a tert-butyl group at C3 and a hydroxyl group at C5, allowing for keto-enol tautomerism. | mdpi.com |
Rationale for Investigating this compound and its Derivatives
The scientific interest in this compound and its derivatives stems from the established importance of the pyrazole core in applied chemistry. mdpi.com This specific scaffold serves as a valuable starting material for creating a diverse array of more complex molecules with potential applications in several fields.
In medicinal chemistry, derivatives of this compound are actively explored. For instance, complex molecules incorporating the 3-tert-butyl-1H-pyrazol-5-yl core have been investigated as potential VEGFR kinase inhibitors for cancer therapy. evitachem.com The pyrazole scaffold is known to be a crucial framework in the structure of various protein kinase inhibitors. researchgate.net The unique substitution pattern of this compound makes it an excellent model for studying how steric and electronic factors govern the chemical behavior of pyrazole systems.
Furthermore, the reactivity of this scaffold is harnessed in synthetic organic chemistry to construct novel heterocyclic systems. Researchers have developed methods to synthesize compounds like 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazoles and pyrazolo-fused heterocycles from starting materials related to this compound. researchgate.net These synthetic advancements are not just limited to this specific molecule but have broader implications for the field of heterocyclic chemistry. The versatility of the pyrazole ring in agrochemicals and materials science further justifies the continued investigation into its derivatives. numberanalytics.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H,1-3H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHDLZGBBMTCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902691 | |
| Record name | NoName_3240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Spectroscopic Characterization of 3 Tert Butyl 1h Pyrazol 5 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of pyrazole (B372694) derivatives, offering detailed information about the atomic connectivity and chemical environment within the molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For pyrazole derivatives, the chemical shifts of the protons are indicative of their electronic environment.
In the ¹H NMR spectrum of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a key analog, the tert-butyl group protons appear as a singlet at approximately 1.24 ppm. mdpi.com The methyl group attached to the pyrazole ring resonates at around 3.40 ppm, while the proton at the C-4 position of the pyrazole ring is observed as a singlet at 5.74 ppm. mdpi.com Another related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, shows the tert-butyl protons at 1.32 ppm and the pyrazole ring's methine proton at 6.17 ppm. semanticscholar.org The significant steric bulk of the tert-butyl group can influence the conformation and electronic environment of the pyrazole ring, affecting the chemical shifts of the ring protons.
The tautomeric equilibrium between the keto (NH) and enol (OH) forms of pyrazolones is a key feature that can be studied using ¹H NMR. The NH proton of the keto form typically resonates at a downfield chemical shift of δ 10.9–12.5 ppm, while the OH proton of the enol form appears as a broad singlet between δ 10.2–11.8 ppm. In nonpolar solvents like CDCl₃, the enol form often predominates as hydrogen-bonded dimers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Protons in 3-tert-butyl-1H-pyrazol-5-ol Analogs.
| Proton | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine semanticscholar.org |
|---|---|---|
| tert-butyl | 1.24 (s, 9H) | 1.32 (s, 9H) |
| Pyrazole H-4 | 5.74 (s, 1H) | 6.17 (s, 1H) |
| N-CH₃ | 3.40 (s, 3H) | 3.94 (s, 3H) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In pyrazole derivatives, the chemical shifts of the carbon atoms are sensitive to the substituents on the ring and the tautomeric form present.
For N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the carbons of the tert-butyl group resonate at 30.4 ppm (methyls) and 32.4 ppm (quaternary). mdpi.com The pyrazole ring carbons C-3, C-4, and C-5 are observed at 160.9 ppm, 103.7 ppm, and 130.9 ppm, respectively. mdpi.com In the case of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, the tert-butyl carbons appear at 30.6 ppm and 32.4 ppm, while the pyrazole carbons C-3, C-4, and C-5 are found at 161.4 ppm, 88.7 ppm, and 148.9 ppm, respectively. semanticscholar.org
The position of the carbonyl carbon in the ¹³C NMR spectrum is a key indicator of the tautomeric form of pyrazolones. The C=O carbon of the keto tautomer typically appears around 195 ppm, whereas the C-OH carbon of the enol form resonates near 159 ppm. The chemical shifts of pyrazole ring carbons are also influenced by the solvent, with different values observed in CDCl₃ and DMSO-d₆. acs.org
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Analogs.
| Carbon | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine semanticscholar.org |
|---|---|---|
| C(CH₃)₃ | 30.4 | 30.6 |
| C (CH₃)₃ | 32.4 | 32.4 |
| Pyrazole C-3 | 160.9 | 161.4 |
| Pyrazole C-4 | 103.7 | 88.7 |
| Pyrazole C-5 | 130.9 | 148.9 |
| N-CH₃ | 35.6 | 34.8 |
Two-Dimensional NMR Experiments (COSY, HMBC, HSQC, DEPT) for Structural Assignment
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex structures of pyrazole derivatives. nih.gov Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), HSQC (Heteronuclear Single Quantum Coherence), and DEPT (Distortionless Enhancement by Polarization Transfer) provide detailed connectivity information.
HSQC experiments are used to correlate protons to their directly attached carbons. For instance, in (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, the signals for the C(CH₃)₃, NCH₃, and CH=N groups were assigned at 30.6, 34.8, and 159.1 ppm respectively, based on their correlation to the corresponding protons. semanticscholar.org
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular structure. In the same compound, the tert-butyl protons show a ³J correlation to C-3 (161.4 ppm), while the NCH₃ and CH=N protons correlate to C-5 (148.9 ppm). semanticscholar.org
COSY experiments identify protons that are coupled to each other, helping to map out the spin systems within the molecule. semanticscholar.org
DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups, which simplifies the assignment of the ¹³C NMR spectrum. semanticscholar.org
The concerted application of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, which is essential for confirming the proposed structures of complex pyrazole derivatives. mdpi.comsemanticscholar.orgnih.gov
Solid-State NMR Investigations (CP/MAS NMR)
Solid-state NMR, particularly Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, provides valuable information about the structure of pyrazoles in the solid state. This technique is especially useful for studying tautomerism, as the predominant form in the solid state can be different from that in solution.
Studies on N-unsubstituted pyrazoles have shown that the combination of CP/MAS NMR, X-ray crystallography, and DFT calculations allows for a near-perfect agreement in structural determination. nih.gov This combined approach can predict the tautomeric form and even the supramolecular structure (e.g., tetrameric) with a high degree of certainty. nih.gov For instance, in 1H-pyrazole-3-(N-tert-butyl)-carboxamide, the ¹³C and ¹⁵N CP/MAS NMR spectra confirmed the presence of the 3-substituted tautomer in the solid state. researchgate.net In contrast, solution NMR showed a temperature-dependent equilibrium between the 3-substituted and 5-substituted tautomers. researchgate.net The dynamic behavior of tautomerism in compounds like 3,5-dimethylpyrazole (B48361) has also been observed in the solid state using ¹³C CP/MAS NMR, where broad bands for C3 and C5 at room temperature become well-resolved at lower temperatures. mdpi.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the context of this compound and its analogs, FT-IR spectra reveal characteristic absorption bands that confirm the presence of specific bonds and functional moieties.
The FT-IR spectrum of a pyrazole derivative typically shows a C=N stretching frequency in the range of 1500-1600 cm⁻¹. acs.org For instance, in a series of synthesized pyrazole compounds, these peaks appeared at 1600 cm⁻¹, 1568 cm⁻¹, 1509 cm⁻¹, 1587 cm⁻¹, and 1570 cm⁻¹. acs.org For N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the C=N and C=C stretching vibrations overlap at 1595 cm⁻¹. mdpi.com
The N-H group in pyrazole derivatives gives rise to a characteristic peak, which is often observed in the range of 3300-3400 cm⁻¹. For example, one pyrazole derivative exhibited an N-H peak at 3398 cm⁻¹, while another showed it at 3427 cm⁻¹. ajchem-a.com The presence of a carbonyl group (C=O) in the pyrazolone (B3327878) form is indicated by a strong absorption band, typically around 1635-1772 cm⁻¹. researchgate.net In one study, a carbonyl group was observed at 1664 cm⁻¹. ajchem-a.com
Other important vibrations include the C-H stretching of the pyrazole and benzene (B151609) rings, which appear around 2900-3100 cm⁻¹. mdpi.com In N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the asymmetric and symmetric SO₂ stretching vibrations were observed at 1363 cm⁻¹ and 1170 cm⁻¹, respectively, and the S-N and S-C stretching vibrations were assigned to 892 cm⁻¹ and 676 cm⁻¹, respectively. mdpi.com
Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for Functional Groups in Pyrazole Derivatives.
| Functional Group | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com | Other Pyrazole Derivatives acs.orgajchem-a.comresearchgate.net |
|---|---|---|
| C=N Stretch | 1595 (overlapping with C=C) | 1509 - 1600 |
| N-H Stretch | - | 3398, 3427 |
| C=O Stretch | - | 1635 - 1772 |
| C-H Stretch | 2957, 2901, 2862 | 3027 |
| Asymmetric SO₂ Stretch | 1363 | - |
| Symmetric SO₂ Stretch | 1170 | - |
| S-N Stretch | 892 | - |
| S-C Stretch | 676 | - |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its analogs. This information is crucial for confirming the molecular formula and structural features of the synthesized compounds.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. For example, the HRMS analysis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide confirmed its elemental formula as C₂₂H₂₈N₃O₄S₂⁺ with a mass error of -1.30 ppm. mdpi.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of pyrazolone derivatives can be complex and often involves the cleavage of the pyrazole ring and its substituents. For instance, the mass spectrum of (2R)-2-[(4-phenyldiazenyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamidoethanamido]-N'-(2-oxoindolin-3-ylidene)propyl hydrazide showed a molecular ion peak at m/z 403, with other significant fragments at m/z 387, 362, 299, 244, and 243. derpharmachemica.com
In another study, the fragmentation of pyrazolone-based Ag(I) complexes was investigated. nih.gov The complex Ag(HL²)₂ displayed a parent peak at m/z 647.66, followed by successive fragmentation peaks at m/z 344, 243, 238, 220, 197, and others. nih.gov The fragmentation of the ligands themselves was also studied, with HL² showing a molecular ion at m/z 237 and fragment ions at m/z 126, 111, 98, and 91. nih.gov
The ionization method, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can influence the fragmentation behavior of these compounds. nih.gov
Elemental Analysis
Elemental analysis is a cornerstone technique for the characterization of newly synthesized chemical compounds. It provides quantitative information on the elemental composition of a substance, allowing for the verification of its empirical formula. For pyrazole derivatives, this method is routinely employed to confirm that the desired product has been obtained with a high degree of purity. The comparison between the theoretically calculated elemental percentages and the experimentally found values serves as a critical checkpoint in the synthetic process.
Research findings for several analogs of this compound demonstrate a strong correlation between the calculated and experimentally determined elemental compositions, confirming their molecular formulas. For instance, the elemental analysis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine yielded results that closely matched the expected values for the molecular formula C₁₃H₁₆N₄O₂. nih.gov Similarly, the analysis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) confirmed its formula as C₁₄H₂₀N₄O₂. researchgate.netmdpi.com Further examples include various bis(pyrazol-5-ol) derivatives, where the found percentages of Carbon, Hydrogen, and Nitrogen align almost perfectly with the calculated values, substantiating their proposed structures. academie-sciences.fr This analytical step is often complemented by other characterization methods, such as high-resolution mass spectrometry (HRMS), which further corroborates the elemental formula by providing a highly accurate mass measurement of the molecular ion. mdpi.com
Below is a table summarizing the elemental analysis data for several pyrazol-5-ol analogs. The close agreement between the calculated and found values underscores the successful synthesis and purity of these compounds. nih.govmdpi.comacademie-sciences.fr
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | C₁₃H₁₆N₄O₂ | C | 59.99 | 60.36 | nih.gov |
| H | 6.20 | 6.42 | |||
| N | 21.52 | 21.88 | |||
| 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) | C₁₄H₂₀N₄O₂ | C | 60.85 | 60.66 | mdpi.com |
| H | 7.30 | 7.24 | |||
| N | 20.28 | 20.34 | |||
| 4-((5-Hydroxy-3-methyl-1H-pyrazol-4-yl)(3-nitrophenyl)methyl)-3-methyl-1H-pyrazol-5-ol | C₁₅H₁₅N₅O₄ | C | 54.71 | 54.73 | academie-sciences.fr |
| H | 4.59 | 4.47 | |||
| N | 21.27 | 21.31 | |||
| 4-((5-Hydroxy-3-methyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl)-3-methyl-1H-pyrazol-5-ol | C₁₅H₁₆N₄O₃ | C | 59.99 | 59.91 | academie-sciences.fr |
| H | 5.37 | 5.39 | |||
| N | 18.66 | 18.66 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional structure of a molecule in the solid state. This powerful technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding the steric and electronic properties of a compound. For this compound and its analogs, X-ray diffraction studies have been instrumental in confirming their molecular geometries and revealing key structural features, including the nature of intermolecular interactions.
The table below presents crystallographic data for several pyrazol-5-ol analogs, highlighting key parameters obtained from X-ray diffraction studies.
| Compound Name | Crystal System | Space Group | Cell Parameters | Key Findings / Reference |
|---|---|---|---|---|
| 1-(2-Chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol | Monoclinic | P2₁/c | a = 9.6479(5) Å b = 15.1233(8) Å c = 11.4852(6) Å β = 108.374(2)° | Final R-factor R₁ = 0.0499. rjlbpcs.com |
| (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | a = 6.5683(7) Å b = 12.7384(15) Å c = 20.198(3) Å | Structure stabilized by N–H···O and C–H···O hydrogen bonds. researchgate.net |
| 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol | Orthorhombic | Pbca | a = 10.9479(2) Å b = 11.3470(3) Å c = 17.7392(4) Å | Pyrazole ring makes a dihedral angle of 85.40 (8)° with the phenyl ring. nih.gov |
| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | Not specified | Not specified | Not specified | Pyrazole and phenyl rings form a dihedral angle of 50.61 (6)°. Molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds. nih.gov |
Tautomerism and Isomerism in 3 Tert Butyl 1h Pyrazol 5 Ol Systems
Annular Prototropic Tautomerism in Pyrazoles
Annular prototropic tautomerism in pyrazoles refers to the equilibrium between two isomeric forms that differ in the position of the proton on the ring's nitrogen atoms. nih.govencyclopedia.pub This dynamic process results in a mixture of tautomers in which the substituents at positions 3 and 5 effectively switch places. nih.gov The equilibrium is an intermolecular process, with energy barriers for intramolecular proton transfer being significantly higher. encyclopedia.pubmdpi.com
Equilibrium Between 3-Substituted and 5-Substituted Pyrazole (B372694) Tautomers
For an unsymmetrically substituted pyrazole like 3-tert-butyl-1H-pyrazol-5-ol, the annular tautomerism establishes an equilibrium between the 3-tert-butyl-5-hydroxy and the 5-tert-butyl-3-hydroxy forms. The relative stability of these two tautomers, and thus the position of the equilibrium, is influenced by a variety of factors, most notably the electronic and steric effects of the substituents. nih.govresearchgate.net Generally, the tautomer with the bulkier group at the C3 position is found to be more stable. nih.gov
Influence of Substituent Effects on Tautomeric Preferences
The electronic nature of substituents on the pyrazole ring plays a crucial role in determining which tautomer is favored. nih.govresearchgate.net Electron-donating groups, such as alkyl groups like tert-butyl, tend to favor the tautomer where they are located at the C3 position. nih.govmdpi.com Conversely, electron-withdrawing groups generally stabilize the tautomer where they are at the C5 position. nih.gov
In the specific case of this compound, the tert-butyl group is a bulky, electron-donating group. Based on general principles, this would suggest a preference for the tautomer where the tert-butyl group is at the 3-position. However, the hydroxyl group is an electron-donating group as well. researchgate.net The interplay of these electronic effects, along with steric considerations, determines the final equilibrium position. Theoretical calculations and experimental studies are often required to definitively establish the predominant tautomeric form. nih.govresearchgate.net
Table 1: General Influence of Substituent Electronic Properties on Pyrazole Tautomerism
| Substituent Type | Preferred Position |
| Electron-Donating Groups (e.g., -CH₃, -OH, -NH₂) | C3 nih.gov |
| Electron-Withdrawing Groups (e.g., -NO₂, -COOH, -CF₃) | C5 nih.gov |
Solvent and Temperature Effects on Tautomeric Equilibria
The tautomeric equilibrium of pyrazoles is not static and can be significantly influenced by the surrounding environment, namely the solvent and temperature. encyclopedia.pubnumberanalytics.com
Solvent Effects: The polarity of the solvent can alter the relative stability of the tautomers. mdpi.com Polar protic solvents can form hydrogen bonds with the pyrazole nitrogen and the hydroxyl group, which can shift the equilibrium. nih.gov For example, in some 3(5)-substituted pyrazoles, a tautomeric equilibrium is observed in polar solvents like DMSO, whereas one tautomer might be favored in less polar solvents like chloroform. mdpi.comnih.gov Water, in particular, has been shown to lower the energy barrier between tautomers by facilitating proton transfer through hydrogen bonding. nih.govmdpi.com
Temperature Effects: Temperature can also affect the position of the tautomeric equilibrium. numberanalytics.compsu.edu As temperature increases, the population of the less stable tautomer generally increases. psu.edu This is because the system has more thermal energy to overcome the energy difference between the two forms. Low-temperature NMR studies are often employed to slow down the proton exchange rate, allowing for the individual tautomers to be observed and their equilibrium constants to be determined. fu-berlin.de
Side-Chain Tautomerism Considerations
In addition to annular tautomerism, this compound can also exhibit side-chain tautomerism, specifically keto-enol tautomerism. mdpi.com This involves the interconversion between the hydroxyl (enol) form (this compound) and a keto form (3-tert-butyl-1,2-dihydro-3H-pyrazol-5-one). mdpi.com
The equilibrium between the keto and enol forms is also influenced by factors such as the solvent and the electronic nature of other substituents on the ring. mdpi.comresearchgate.net In many cases, the enol form is stabilized by the aromaticity of the pyrazole ring. researchgate.net However, the keto form can be significant, particularly in certain solvents or in the solid state. For some pyrazolone (B3327878) derivatives, the enol tautomer is dominant in the crystalline phase.
Theoretical and Experimental Methodologies for Tautomerism Studies
A combination of theoretical calculations and experimental techniques is essential for a comprehensive understanding of tautomerism in pyrazole systems. nih.govresearchgate.net
Spectroscopic Approaches (NMR, FT-IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism. cdnsciencepub.com In solution, if the proton exchange is slow on the NMR timescale (often achieved at low temperatures), separate signals for the different tautomers can be observed in ¹H, ¹³C, and ¹⁵N NMR spectra. fu-berlin.decdnsciencepub.com The integration of these signals allows for the determination of the tautomeric equilibrium constant. fu-berlin.de Chemical shifts, particularly of the C3 and C5 carbons, are sensitive to the tautomeric form and can be used to identify the major species present. nih.govcdnsciencepub.com For instance, in some pyrazolones, the NH proton of the keto form resonates at a different chemical shift than the OH proton of the enol form.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can also provide valuable information about tautomeric equilibria. mdpi.comnih.gov The vibrational frequencies of functional groups, such as the C=O stretch in the keto form and the O-H stretch in the enol form, appear at distinct positions in the IR spectrum. semanticscholar.orgresearchgate.net By analyzing the presence and intensity of these bands in different solvents or at different temperatures, the relative populations of the tautomers can be inferred. mdpi.comnih.gov FT-IR studies in the gas phase or in inert matrices can provide insights into the intrinsic properties of the isolated molecules. encyclopedia.pub
Table 2: Spectroscopic Signatures for Tautomer Identification
| Spectroscopic Technique | Keto Tautomer (Pyrazolone) | Enol Tautomer (Hydroxypyrazole) |
| ¹H NMR | NH proton signal (δ ~10.9–12.5 ppm) | OH proton signal (δ ~10.2–11.8 ppm) |
| ¹³C NMR | C=O signal | C-OH signal |
| FT-IR | C=O stretching vibration | O-H stretching vibration |
X-ray Crystallographic Insights into Preferred Tautomers in the Solid State
X-ray crystallography provides definitive evidence of the preferred tautomeric form of a molecule in the solid state by precisely mapping atomic positions. While a specific crystal structure for this compound was not identified in the surveyed literature, analysis of closely related analogs offers significant insight into its likely solid-state structure.
A key piece of evidence comes from the study of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol . Its crystal structure reveals that the compound exists in the hydroxyl (OH) form, not the tautomeric pyrazolone form. smolecule.com The structure is characterized by a distinct hydrogen-bonded ribbon motif, which involves both N—H⋯N and O—H⋯O interactions between dimeric pairs. smolecule.com The presence of the OH-tautomer in this very similar derivative strongly suggests that this compound would also favor this form in the crystalline phase.
This observation is consistent with broader findings for pyrazole derivatives. Generally, one tautomeric form is found to be prevalent in the solid state. mdpi.com For instance, other pyrazol-3-ols have been shown to crystallize as dimers stabilized by intermolecular hydrogen bonds. nih.gov The investigation of 1H-pyrazole-3-(N-tert-butyl)-carboxamide , another compound featuring a tert-butyl group, also utilized X-ray crystallography to confirm that the 3-substituted tautomer is the one present in the crystal. researchgate.netnih.gov This underscores the power of X-ray diffraction in unambiguously determining tautomeric structures in the solid phase. In very rare cases, two different tautomers have been observed within the same crystal. mdpi.com
| Compound | Observed Tautomer in Solid State | Key Structural Features |
|---|---|---|
| 3-tert-butyl-4-nitro-1H-pyrazol-5-ol | OH-form (pyrazol-5-ol) | Hydrogen-bonded ribbon motif; N—H⋯N and O—H⋯O interactions. smolecule.com |
| 1H-pyrazole-3-(N-tert-butyl)-carboxamide | 3-substituted tautomer | Structure confirmed by X-ray analysis. researchgate.netnih.gov |
| General Pyrazol-3-ols | Predominantly OH-form | Often form dimeric pairs via intermolecular hydrogen bonds. nih.gov |
Computational Approaches (e.g., DFT calculations)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the tautomeric equilibria of pyrazole systems. uvic.ca These methods calculate the relative energies of the possible tautomers (the OH-, NH-, and CH-forms), thereby predicting their relative stabilities and populations in different environments. Calculations are often performed for isolated molecules (in the gas phase) and then refined using solvent models, such as the Polarized Continuum Model (PCM), to simulate the effects of different solvents. rsc.org
While a dedicated DFT study on this compound was not found, research on analogous structures provides a clear framework for the expected results. For example, a computational analysis of 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , an isomer of the title compound, was performed at the B3LYP/6-31G* level of theory. The results indicated that the keto (NH) tautomer is energetically favored by 10.35 kcal/mol over the enol (OH) form in the gas phase. However, this energy gap is significantly reduced to a range of 2.1–3.5 kcal/mol in polar solvents, which aligns better with experimental observations in solution.
DFT calculations on a broad library of 150 different pyrazoles using the B3LYP functional and the 6-311++G(d,p) basis set have been used to successfully reproduce experimental pKa values and tautomeric preferences. rsc.org Such studies have established general principles regarding substituent effects. The steric bulk of the tert-butyl group is a significant factor that can influence tautomeric preference by restricting rotational freedom and enforcing specific conformations to minimize steric hindrance. One theoretical study noted that for a series of substituted pyrazoles, the tert-butyl group showed a preference for the C5 position. mdpi.com These computational methods allow for a systematic evaluation of electronic and steric effects on the stability of each tautomer.
| Compound/System | Computational Method | Key Findings |
|---|---|---|
| 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | B3LYP/6-31G* | Keto form is more stable than the enol form by 10.35 kcal/mol (gas phase) and 2.1–3.5 kcal/mol (polar solvents). |
| General Pyrazoles | DFT B3LYP/6-311++G(d,p) | Successfully reproduces gas phase proton affinities and aqueous pKa values, accounting for tautomerism. rsc.org |
| Substituted Pyrazoles | DFT Calculations | Steric effects from bulky groups like tert-butyl significantly influence tautomeric stability. |
Chemical Reactivity and Derivatization Studies of 3 Tert Butyl 1h Pyrazol 5 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group at the C5 position is a primary site for various chemical transformations, including alkylation, oxidation, and nucleophilic displacement. The tautomeric nature of the pyrazol-5-ol system means that reactions can proceed via either the enol-like hydroxyl form or the keto form of the corresponding pyrazolone (B3327878).
Alkylation of 3-tert-butyl-1H-pyrazol-5-ol can result in a mixture of products due to the presence of multiple nucleophilic centers (the oxygen atom and the two nitrogen atoms of the pyrazole (B372694) ring). The regioselectivity of the alkylation is influenced by factors such as the alkylating agent, the solvent, and the presence or absence of a base. Generally, alkylation can occur at the exocyclic oxygen to yield a 5-alkoxy-3-tert-butyl-1H-pyrazole, or at one of the ring nitrogens. The use of alkyl halides or sulfates is a common method for the alkylation of the pyrazole's –NH group pharmaguideline.com. While specific studies on the O-alkylation of this compound are not extensively detailed in the literature, the general principles of pyrazole chemistry suggest that careful selection of reaction conditions is necessary to favor O-alkylation over N-alkylation.
Table 1: Potential Products of Alkylation of this compound
| Product Name | Site of Alkylation | General Structure |
|---|---|---|
| 5-Alkoxy-3-tert-butyl-1H-pyrazole | Oxygen | |
| 1-Alkyl-3-tert-butyl-1H-pyrazol-5-ol | N1-Nitrogen | |
| 1-Alkyl-5-tert-butyl-1H-pyrazol-3-ol | N1-Nitrogen (less common tautomer) |
This compound is in tautomeric equilibrium with its corresponding pyrazolone, 3-tert-butyl-1,2-dihydro-5H-pyrazol-5-one. In many contexts, this pyrazolone form is the more stable tautomer and the compound may react as such without the need for a separate oxidation step. The pyrazole ring itself is generally stable to oxidation, though side chains can be oxidized under certain conditions pharmaguideline.com. The synthesis of pyrazolone derivatives often proceeds through the condensation of a β-keto ester with hydrazine (B178648), which directly yields the pyrazolone ring system orientjchem.org.
The hydroxyl group of this compound can be converted into a better leaving group and subsequently displaced by a nucleophile. A notable example of this type of reaction is dehydroxyhalogenation. The conversion of 3/5-hydroxypyrazoles into 3/5-chloro- or 3/5-bromopyrazoles can be achieved using reagents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) researchgate.net. This transformation is a valuable method for introducing a halogen atom at the C5 position, which can then serve as a handle for further functionalization through cross-coupling reactions.
Table 2: Example of Nucleophilic Displacement of the Hydroxyl Group
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Phosphorus oxychloride (POCl₃) | 5-Chloro-3-tert-butyl-1H-pyrazole | Dehydroxyhalogenation |
| This compound | Phosphorus oxybromide (POBr₃) | 5-Bromo-3-tert-butyl-1H-pyrazole | Dehydroxyhalogenation |
Reactivity of the Pyrazole Ring System
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, particularly at the C4 position. The presence of substituents on the ring can influence the regioselectivity and rate of these reactions.
Electrophilic halogenation of pyrazoles typically occurs at the C4 position, which is the most electron-rich carbon atom in the ring pharmaguideline.comresearchgate.net. For this compound, the hydroxyl group at C5 further activates the C4 position towards electrophilic attack. Direct C-H halogenation of similar pyrazole derivatives, such as 3-aryl-1H-pyrazol-5-amines, has been successfully achieved at room temperature using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agents researchgate.netbeilstein-archives.orgbeilstein-archives.org. These methods are generally high-yielding and proceed under mild conditions. It is expected that this compound would react similarly to afford the corresponding 4-halo derivatives.
Table 3: Reagents for the Halogenation of the Pyrazole Nucleus at C4
| Halogenating Agent | Expected Product |
|---|---|
| N-Chlorosuccinimide (NCS) | 4-Chloro-3-tert-butyl-1H-pyrazol-5-ol |
| N-Bromosuccinimide (NBS) | 4-Bromo-3-tert-butyl-1H-pyrazol-5-ol |
| N-Iodosuccinimide (NIS) | 4-Iodo-3-tert-butyl-1H-pyrazol-5-ol |
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen in the ring and a reactive group at C5, makes it a valuable precursor for the synthesis of fused heterocyclic systems. This reactivity is analogous to that of 5-aminopyrazoles, which are widely used in the synthesis of pyrazolo[1,5-a]pyrimidines through condensation with 1,3-dielectrophilic reagents such as β-dicarbonyl compounds mdpi.com. The reaction typically proceeds through initial condensation at the exocyclic amino group (or in this case, the hydroxyl/keto group) followed by cyclization involving the endocyclic N1-nitrogen. These fused pyrazole systems are of significant interest in medicinal chemistry researchgate.netmdpi.comd-nb.info. For instance, the reaction of a 5-aminopyrazole with diethyl malonate in the presence of a base leads to the formation of a dihydroxypyrazolo[1,5-a]pyrimidine derivative nih.gov. A similar reaction pathway can be envisioned for this compound.
Table 4: Examples of Reagents for the Synthesis of Fused Pyrazoles from Pyrazol-5-ol Derivatives
| Reagent | Fused Heterocyclic System |
|---|---|
| Diethyl malonate | Pyrazolo[1,5-a]pyrimidine |
| Acetylacetone | Pyrazolo[1,5-a]pyrimidine |
| Ethyl acetoacetate (B1235776) | Pyrazolo[1,5-a]pyrimidine |
Reduction of the Pyrazole Ring and Substituents
The pyrazole ring is an aromatic heterocycle, and its reduction generally requires catalytic hydrogenation. This process typically reduces the double bonds within the ring, leading to pyrazoline and subsequently pyrazolidine (B1218672) structures. The conditions for such reductions, including the choice of catalyst, solvent, and temperature, can influence the outcome and selectivity of the reaction.
Catalytic transfer hydrogenation is a common method employed for the reduction of various functional groups and heterocyclic systems, including pyrazole derivatives. rsc.orgnih.gov This technique often utilizes transition metal catalysts, such as those based on ruthenium or manganese, with a hydrogen donor like 2-propanol or formic acid. nih.govcore.ac.uk While direct reduction of the this compound ring is not extensively detailed, general principles of pyrazole chemistry suggest that it would be challenging due to the ring's aromatic stability. Reduction is more likely to occur under forcing conditions or when the ring is activated by specific substituents.
In some cases, the focus is not on reducing the pyrazole ring itself but on substituents attached to it. For instance, a one-pot, two-step synthesis involving a condensation reaction followed by reduction is used to synthesize N-heterocyclic amines from aminopyrazoles. proquest.com This process involves the in situ formation of an imine, which is then reduced, leaving the pyrazole ring intact. proquest.com This highlights that selective reduction of substituents is often more readily achieved than the reduction of the aromatic pyrazole core.
Table 1: General Conditions for Catalytic Hydrogenation of Pyrazole Derivatives
| Catalyst Type | Hydrogen Source | Typical Substrates | Notes |
|---|---|---|---|
| Ruthenium Complexes | 2-Propanol, H₂ | Ketones, Nitriles, Alkenes | Can be used for asymmetric transfer hydrogenation. nih.gov |
| Manganese Complexes | Alcohols | Ketones, Aldehydes | Offers a cost-effective alternative to precious metal catalysts. rsc.org |
Reactions of Specific Derivatives
The amino group at the C5 position of the pyrazole ring significantly influences the molecule's reactivity, making it a key synthon for constructing more complex heterocyclic systems. researchgate.netbeilstein-journals.orgnih.gov The derivative 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine serves as a versatile building block in various organic transformations.
One notable reaction is N-sulfonylation. 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts efficiently with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) as a base. mdpi.comresearchgate.net The reaction, carried out in acetonitrile (B52724) at room temperature, leads to the formation of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.comresearchgate.net The completion of this double N-sulfonylation is confirmed by the absence of the characteristic –NH₂ group signal in the ¹H NMR spectrum. mdpi.com
Table 2: Sulfonamidation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product | Yield | Reference |
|---|
The amino group also readily participates in condensation reactions with carbonyl compounds, a key step in forming imine derivatives for further chemical transformations. proquest.comproquest.com
The reaction between 5-aminopyrazole derivatives and aldehydes or ketones is a fundamental method for synthesizing N-pyrazolyl imines (Schiff bases). acs.orgnih.gov These imines are valuable intermediates for preparing a variety of fused N-heterocycles and other functionalized molecules. proquest.comnih.gov
For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine undergoes a condensation reaction with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) at ambient temperature. proquest.com The reaction uses magnesium sulfate (B86663) as a drying agent to drive the equilibrium towards the imine product, affording (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine in good yield. proquest.com This method is noted for its operational simplicity and clean reaction profile. proquest.com
Similarly, a solvent-free condensation between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde can be achieved by heating the mixture. proquest.com The resulting N-(5-pyrazolyl)imine intermediate can be directly reduced in situ with sodium borohydride (B1222165) in methanol to yield the corresponding secondary amine, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. proquest.comresearchgate.net This one-pot, two-step reductive amination process avoids the need to isolate the intermediate imine. proquest.com
Table 3: Synthesis of Imine Derivatives and Subsequent Reduction
| Aminopyrazole Derivative | Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | MgSO₄, Methanol, 24h, ambient temp. | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% | proquest.com |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | 1) Solvent-free, 120°C, 2h | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good | proquest.com |
These imine intermediates are pivotal as they can be employed in cycloaddition reactions, such as the aza-Diels-Alder reaction, to construct complex fused pyrazole derivatives. proquest.com
Computational Chemistry and Theoretical Investigations of 3 Tert Butyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic properties of pyrazole (B372694) derivatives. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating sites prone to electrophilic attack. Conversely, the LUMO energy relates to the ability to accept electrons, highlighting regions susceptible to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Illustrative DFT-Calculated Electronic Parameters for a Related Pyrazolone (B3327878) Compound
This table presents data for 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a structurally similar compound, to illustrate the typical output of quantum chemical calculations. The values demonstrate how electronic properties differ between tautomeric forms.
| Parameter | Keto Tautomer | Enol Tautomer |
| HOMO Energy (eV) | -6.42 | -6.15 |
| LUMO Energy (eV) | -1.87 | -1.93 |
| Band Gap (eV) | 4.55 | 4.22 |
This data is for a related compound and serves to illustrate the typical parameters obtained from DFT calculations.
Modeling of Tautomeric Equilibria and Energy Landscapes
A critical aspect of the chemistry of 3-tert-butyl-1H-pyrazol-5-ol is its ability to exist in several tautomeric forms. Pyrazol-5-ols can undergo annular prototropic tautomerism, resulting in different isomers, as well as keto-enol tautomerism. The primary forms for this compound are the OH-form (this compound), the NH-form (5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one), and the CH-form (5-tert-butyl-2,4-dihydro-3H-pyrazol-3-one).
Computational modeling is essential for mapping the potential energy surface and determining the relative stabilities of these tautomers. mdpi.com Methods like DFT (e.g., B3LYP functional) and Møller–Plesset perturbation theory (MP2) are used to calculate the energies of each tautomer and the transition states that connect them. mdpi.com These calculations can predict which tautomer is most stable in the gas phase and how stability is affected by solvents. beilstein-journals.org
Studies on related pyrazolones show that the relative stability of tautomers is highly dependent on the environment. For instance, calculations on 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one at the B3LYP/6-31G* level indicated that the keto tautomer is significantly more stable than the enol form in the gas phase. However, the inclusion of solvent effects using a Polarizable Continuum Model (PCM) reduces this energy gap considerably in polar solvents, which aligns better with experimental observations in solution. The bulky tert-butyl group is also known to influence tautomeric preference, with some studies suggesting it favors occupation at the C5 position. mdpi.com
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional structure and intermolecular interactions of this compound are crucial for its properties in the solid state and in solution. Both the OH and NH tautomers possess hydrogen bond donor and acceptor sites, enabling the formation of various intermolecular assemblies.
Conformational analysis, often performed using computational methods, explores the different spatial arrangements of the atoms and identifies the most stable conformations. For pyrazole derivatives, a key interaction is hydrogen bonding, which can lead to the formation of dimers, chains, or more complex networks. researchgate.netnih.gov In the solid state, pyrazolones frequently crystallize as dimers linked by strong O-H···N or N-H···O hydrogen bonds.
The steric bulk of the tert-butyl group plays a significant role in dictating both the conformation and the hydrogen-bonding patterns. ug.edu.gh In some sterically hindered pyrazole complexes, the bulky substituents can shield the metal center and promote the formation of uncommon intramolecular hydrogen bonds. ug.edu.gh In the crystal structure of a related compound, N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide, molecules are linked by a combination of C-H···O and C-H···π hydrogen bonds, forming a chain of rings. researchgate.net Theoretical studies on pyrazole amino acid derivatives have shown that intramolecular hydrogen bonding is a key factor in determining the preferred conformation of the molecule. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of compounds. Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra that can be compared with experimental data.
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely employed to calculate chemical shifts (¹H and ¹³C) and coupling constants. researchgate.netresearchgate.net These calculations have proven to be highly accurate for pyrazole derivatives. researchgate.net For example, DFT-GIAO calculations were successfully used to investigate the tautomerism of 1H-pyrazole-3-(N-tert-butyl)-carboxamide by comparing calculated and experimental chemical shifts. researchgate.net Reviews on the topic highlight the strong synergy between experimental NMR and DFT calculations for determining the structures of complex organic molecules, including tautomers and conformers. ruc.dknih.gov
Similarly, vibrational frequencies (IR spectra) can be calculated to help assign experimental bands to specific molecular motions. DFT calculations can predict the C=O stretching frequency in the keto tautomer or the O-H stretching frequency in the enol tautomer. For a related pyrazolone, the predicted C=O stretch was found to be in good agreement with experimental values.
Advanced Applications of 3 Tert Butyl 1h Pyrazol 5 Ol and Its Derivatives in Chemical Sciences
Catalytic Applications of Pyrazole-based Compounds
The inherent ability of pyrazole (B372694) derivatives to coordinate with metal ions has positioned them as versatile ligands in the field of homogeneous catalysis. mdpi.com Metal complexes incorporating pyrazole-based ligands have demonstrated significant catalytic activity in a variety of chemical transformations. These complexes often mimic the active sites of metalloenzymes, providing insights into biological processes and offering efficient pathways for synthetic reactions. upi.edu
Research has shown that copper (II) complexes with pyrazole-based ligands can effectively catalyze the oxidation of catechol to o-quinone, a reaction of interest due to its relevance to the activity of the catecholase enzyme. upi.edubohrium.com The catalytic efficiency of these systems can be influenced by factors such as the choice of metal ion, the solvent, and the specific structure of the pyrazole ligand. bohrium.com Furthermore, ruthenium (II) complexes bearing protic pyrazole ligands have been shown to promote the transfer hydrogenation of ketones like acetophenone. nih.gov The proton-responsive nature of the N-unsubstituted pyrazole ring is often crucial for the catalytic cycle. nih.gov In some instances, pyrazole-derived metal complexes also exhibit electrocatalytic properties, such as for the oxygen evolution reaction (OER). rsc.org
Roles in Coordination Chemistry and Ligand Design
The pyrazole nucleus is a fundamental building block in coordination chemistry and ligand design. mdpi.com Its derivatives are widely used to create chelating ligands that can form stable complexes with a vast range of metal ions. researchgate.netresearchgate.net The presence of two nitrogen atoms provides multiple coordination modes, allowing pyrazoles to act as monodentate, bridging, or chelating ligands. researchgate.net This versatility enables the construction of coordination compounds with diverse topologies, from simple mononuclear species to complex polynuclear clusters and coordination polymers. researchgate.netacs.org
The 3-tert-butyl-1H-pyrazol-5-ol scaffold is particularly useful in this context. The bulky tert-butyl group can impart specific steric constraints, influencing the coordination geometry around the metal center and potentially enhancing the stability or solubility of the resulting complex. The hydroxyl group at the 5-position can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. nih.gov This ability to create varied and stable coordination environments makes these derivatives highly valuable for designing ligands with specific stereochemical requirements for particular metal-binding sites. researchgate.net The resulting coordination complexes are explored for applications in catalysis, materials science, and as models for bioinorganic systems. upi.edu
Contributions to Material Science Research
The structural versatility of pyrazole derivatives, including those derived from this compound, has led to their exploration in material science. mdpi.com These compounds serve as building blocks for polymers and functional materials with unique electronic and photophysical properties. mdpi.comijrpr.com
One significant area of application is in the development of chemosensors. Pyrazole derivatives can be functionalized with fluorophores to create probes for the detection of metal ions. nih.gov The nitrogen atoms in the pyrazole ring act as effective chelating sites for cations, and this binding event can trigger a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. nih.govnih.gov For instance, pyrazole-based sensors have been designed for the detection of Cu²⁺ ions in various environments. nih.govchemrxiv.org Beyond discrete sensors, pyrazole-containing monomers can be used in polymerization reactions to create materials with unique properties for potential use in advanced applications. ijrpr.com
Exploration in Electrochemical Systems (e.g., Electrolyte Additives)
For example, studies have investigated methylated pyrazole derivatives, such as 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, as electrolyte additives. It has been demonstrated that such compounds can form an effective CEI on the cathode surface, potentially through complexation with the transition metals (like Ni, Co, Mn) present in the cathode material. This protective layer helps to suppress side reactions and enhance the stability of the battery during prolonged cycling at high voltages. The strategic selection of substituents on the pyrazole ring allows for the fine-tuning of vital physicochemical properties relevant for high-voltage applications.
Research into Biological Activity as Chemical Scaffolds (excluding clinical applications)
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.commdpi.com Derivatives of this compound are actively investigated as chemical scaffolds for the development of new agents with potential therapeutic applications, particularly in the preclinical research stages.
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrazole derivatives have shown a broad spectrum of antimicrobial activities. mdpi.com Various studies have focused on synthesizing and screening new pyrazole-based compounds against different strains of bacteria and fungi. researchgate.net
For instance, certain pyrazole derivatives have demonstrated promising activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.gov The antimicrobial efficacy is often dependent on the specific substitution pattern on the pyrazole ring. biointerfaceresearch.com Research has identified compounds with Minimum Inhibitory Concentration (MIC) values that are comparable to standard antibiotics, highlighting their potential as leads for further development. nih.gov
| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 | nih.gov |
| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | nih.gov |
| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | 1 | nih.gov |
The pyrazole scaffold is a key component in many compounds investigated for their anticancer properties, including several approved protein kinase inhibitors. nih.gov Research into pyrazole-sulfonamide hybrids and other derivatives has revealed significant cytotoxic activity against various human cancer cell lines. mdpi.com
Studies have evaluated these compounds against colon cancer cell lines (HCT-116, HT-29, SW-620), human monocytic leukemia (U937), and breast cancer (MCF-7), among others. mdpi.comresearchgate.netresearchgate.net The potency of these compounds, often expressed as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, can be in the low micromolar range. For example, a pyrazole-sulfonamide hybrid showed potent activity against the SW-620 colon cancer cell line with an IC₅₀ value of 3.27 µM. mdpi.comresearchgate.net Another derivative exhibited a GI₅₀ value of 1.7 µM against the U937 cell line. mdpi.comresearchgate.net These findings underscore the importance of the pyrazole framework in designing novel antitumor agents. researchgate.net
| Compound Type | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Pyrazole-sulfonamide hybrid (I) | U937 (Human monocytic leukemia) | GI₅₀ | 1.7 | mdpi.comresearchgate.net |
| Pyrazole-sulfonamide hybrid (II) | SW-620 (Colon cancer) | IC₅₀ | 3.27 | mdpi.comresearchgate.net |
| HT-29 (Colon cancer) | IC₅₀ | 8.99 | mdpi.comresearchgate.net | |
| HCT-116 (Colon cancer) | IC₅₀ | 25.01 | mdpi.comresearchgate.net |
Enzyme Inhibition and Receptor Modulation Studies
Derivatives of the pyrazole scaffold are well-documented for their interactions with various enzymes and biological receptors, showcasing their potential in the development of novel therapeutics.
Enzyme Inhibition:
The structural framework of pyrazole is a key feature in several enzyme inhibitors. Notably, pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. frontiersin.orgsemanticscholar.orgnih.gov Some pyrazolobenzotriazinone derivatives have shown a good pharmacological profile as COX inhibitors, with some exhibiting selectivity for COX-1 over COX-2. nih.gov The development of selective COX-2 inhibitors is a significant area of research to create anti-inflammatory drugs with fewer gastrointestinal side effects. semanticscholar.orgnih.govresearchgate.net While specific studies on the COX inhibitory activity of this compound were not identified, the broader class of pyrazole derivatives continues to be a promising source of new anti-inflammatory agents. frontiersin.org
Receptor Modulation:
The pyrazole core is also integral to compounds designed to modulate the activity of various receptors. A significant body of research has focused on pyrazole derivatives as cannabinoid receptor (CB1 and CB2) antagonists. acs.orgnih.gov The structure-activity relationship studies of these derivatives have provided valuable insights for designing potent and selective cannabinoid receptor ligands. acs.org For instance, tricyclic pyrazole-based compounds have been explored for their interaction with CB1 and CB2 receptors. nih.gov
Furthermore, pyrazole analogs have been studied for their ability to modulate other receptors, including opioid receptors, acid-sensing ion channel 1α (ASIC-1α), and transient receptor potential vanilloid subtype 1 (TRPV-1), which are important targets for pain modulation. frontiersin.org The diverse receptor modulation capabilities of the pyrazole scaffold highlight its importance in medicinal chemistry. nih.govmdpi.com
Antiparasitic Activity Research (e.g., in vitro antiamoebic evaluations)
The search for new and effective antiparasitic agents is a critical area of global health research. Pyrazole and its derivatives have emerged as a promising class of compounds with potential antiparasitic properties.
Specifically, derivatives of the closely related 2-pyrazoline (B94618) have been synthesized and evaluated for their in vitro antiamoebic activity against Entamoeba histolytica, the parasite responsible for amoebiasis. nih.govresearchgate.netresearchgate.net In these studies, various 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives and their palladium(II) complexes were tested. nih.govresearchgate.net
The results indicated that the antiparasitic activity is influenced by the nature of the substituents on the pyrazoline ring. For instance, some complexes showed better antiamoebic activity than their corresponding ligands and the standard drug, metronidazole. nih.govresearchgate.net The IC50 values, which represent the concentration required to inhibit 50% of the parasite's growth, were determined for these compounds.
| Compound Type | Substituents | Organism | IC50 Range (μM) | Reference |
|---|---|---|---|---|
| 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives | Various N-4 substituted thiosemicarbazides | Entamoeba histolytica (HM1:IMSS strain) | 1.1 - 5.34 | researchgate.net |
| Palladium(II) complexes of 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazolines | Various N-4 substituted thiosemicarbazides | Entamoeba histolytica (HM1:IMSS strain) | 0.42 - 2.24 | researchgate.net |
| 1-N-substituted cyclised pyrazoline analogues of thiosemicarbazones | 3-chloro and 3-bromo substituents on the phenyl ring | Entamoeba histolytica (HM1:1MSS strain) | 0.6 - (less than metronidazole) | researchgate.net |
These findings underscore the potential of the pyrazoline scaffold in developing new antiamoebic drugs. mdpi.commdpi.com While direct studies on this compound were not found in this specific context, the promising results from related pyrazoline derivatives suggest that this chemical class is worthy of further investigation for antiparasitic applications.
Chemosensing Capabilities for Cation and Anion Detection
The pyrazole scaffold is a valuable component in the design of chemosensors due to its coordination properties and the potential for fluorescence modulation upon binding with analytes. nih.govresearchgate.net Pyrazole-based chemosensors have been developed for the detection of various cations and anions.
Cation Detection:
A notable example is the use of a pyrazol-5-ol derivative, (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, as a colorimetric sensor for the detection of copper(II) ions (Cu²⁺). nih.govchemrxiv.orgsemanticscholar.org This compound exhibits a distinct color change upon complexation with Cu²⁺, allowing for naked-eye detection. The sensor demonstrates high selectivity for Cu²⁺ even in the presence of other competing metal ions. nih.govchemrxiv.orgsemanticscholar.org The limit of detection (LOD) for Cu²⁺ was determined to be 1.6 μM, which is significantly lower than the World Health Organization's recommended value for drinking water (31.5 μM), highlighting its potential for practical environmental monitoring applications. nih.govchemrxiv.orgsemanticscholar.org
| Chemosensor | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric | 1.6 μM | nih.govchemrxiv.orgsemanticscholar.org |
Anion Detection:
In addition to cation sensing, pyrazole derivatives have been explored for their ability to detect anions. For instance, a pyrazole-based chemosensor has been reported for the selective sensing of fluoride (B91410) ions. nih.gov The interaction between the sensor and the fluoride anion leads to a noticeable change in the absorption spectrum, enabling its detection. nih.gov The versatility of the pyrazole structure allows for the strategic incorporation of different functional groups to tune the selectivity and sensitivity of the chemosensor for a wide range of ions. researchgate.netnanobioletters.com
Conclusion and Future Research Directions
Summary of Key Discoveries and Methodological Advancements
Research surrounding the 3-tert-butyl-1H-pyrazole core has led to significant methodological advancements in synthetic chemistry. The development of novel synthetic routes has been a primary focus, enabling the creation of a diverse library of derivatives. A notable advancement is the synthesis of various substituted 1,3,4-oxadiazoles starting from 3-t-butyl-1H-pyrazole-5-carbohydrazide, which is in turn prepared from ethyl-5,5-dimethyl-2,4-dioxohexanoate and hydrazine (B178648) hydrate (B1144303). researchgate.net This multi-step synthesis highlights a versatile pathway to introduce heterocyclic moieties at the 5-position of the pyrazole (B372694) ring.
Furthermore, efficient one-pot, two-step synthetic protocols have been developed. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been achieved through a solvent-free condensation/reduction reaction sequence. researchgate.net This methodology is advantageous due to its operational simplicity and short reaction times. Additionally, the functionalization of the 5-amino group has been demonstrated through triethylamine-mediated sulfonamidation to produce novel pyrazole-based benzenesulfonamides. mdpi.comresearchgate.net These synthetic advancements provide a robust foundation for the further exploration and derivatization of the 3-tert-butyl-1H-pyrazol-5-ol scaffold.
Emerging Research Frontiers for this compound and its Analogs
The versatile pyrazole core, a feature of many FDA-approved drugs, suggests numerous emerging research frontiers for this compound and its derivatives. mdpi.com The demonstrated biological activities of various pyrazole compounds as anticancer, anti-inflammatory, and antimicrobial agents indicate that analogs of this compound could be promising candidates for drug discovery programs. For example, pyrazole-based benzenesulfonamides have shown potential as anticancer agents. mdpi.comresearchgate.net
Moreover, the field of materials science presents new avenues for the application of these compounds. The structural features of the this compound scaffold, including its potential for hydrogen bonding and coordination with metal ions, make it an interesting candidate for the development of novel polymers, metal-organic frameworks (MOFs), and chemosensors. The tert-butyl group can enhance solubility and stability in organic media, which is advantageous for materials applications.
Potential for Novel Synthetic Routes and Functional Derivatization
While significant progress has been made, there remains considerable potential for the development of novel synthetic routes to this compound and its derivatives. Greener and more efficient synthetic methodologies, such as those utilizing microwave-assisted or flow chemistry techniques, could streamline the production of these compounds. The use of alternative starting materials and catalysts could also lead to more sustainable and cost-effective synthetic pathways.
The functionalization of the this compound core at various positions presents a rich area for future research. The hydroxyl group at the 5-position is a prime site for derivatization to produce ethers, esters, and other functional groups, which could modulate the compound's physicochemical and biological properties. The nitrogen atoms of the pyrazole ring also offer opportunities for substitution, which has been shown to significantly influence the biological activity of pyrazole derivatives. nih.gov Furthermore, the synthesis of fused heterocyclic systems incorporating the 3-tert-butyl-1H-pyrazole moiety could lead to the discovery of compounds with novel therapeutic or material properties.
Opportunities for Advanced Computational Modeling and Structure-Activity Relationship Studies
Advanced computational modeling and structure-activity relationship (SAR) studies represent a significant opportunity to accelerate the discovery and optimization of bioactive this compound analogs. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the tautomeric and conformational preferences of these molecules, which are crucial for understanding their reactivity and biological interactions. mdpi.com For instance, studies on related pyrazole systems have shown that the position of substituents can significantly influence tautomeric equilibrium. mdpi.com
Computational docking and molecular dynamics simulations can be employed to predict the binding modes of this compound derivatives with various biological targets, thereby guiding the rational design of more potent and selective inhibitors. The systematic variation of substituents on the pyrazole ring and the correlation of these modifications with biological activity will be instrumental in developing robust SAR models. nih.gov These models will not only aid in the optimization of lead compounds but also contribute to a deeper understanding of the molecular interactions that govern their biological effects. For example, crystallographic studies of related compounds, such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, have provided valuable data on their three-dimensional structure and intermolecular interactions, which can inform computational models. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
